molecular formula C11H11F3OS2 B14039503 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14039503
M. Wt: 280.3 g/mol
InChI Key: ASLUCNJBIISXJM-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a propanone moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of the methylthio and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS2/c1-3-9(15)8-6-7(16-2)4-5-10(8)17-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

ASLUCNJBIISXJM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)SC(F)(F)F

Origin of Product

United States

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